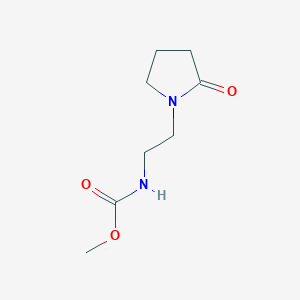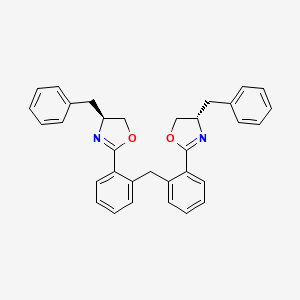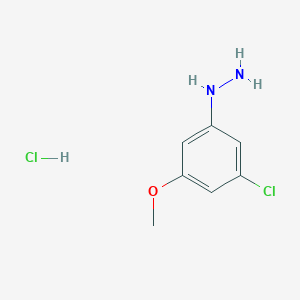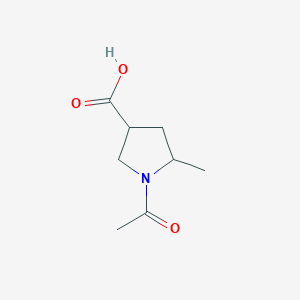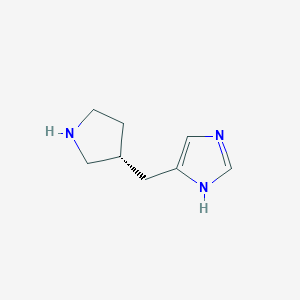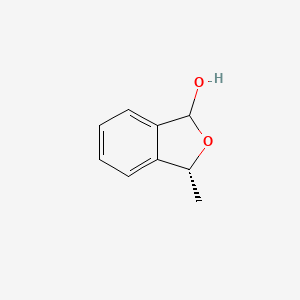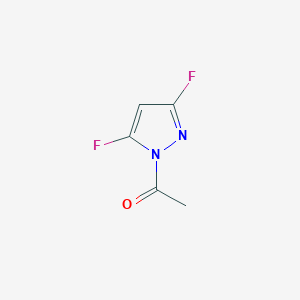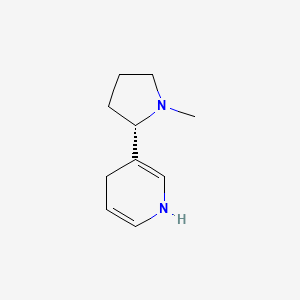
(S)-3-(1-Methylpyrrolidin-2-yl)-1,4-dihydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(1-Methylpyrrolidin-2-yl)-1,4-dihydropyridine is a chemical compound that belongs to the class of dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. The structure of this compound includes a pyrrolidine ring attached to a dihydropyridine core, which imparts unique chemical and biological properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Methylpyrrolidin-2-yl)-1,4-dihydropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a dihydropyridine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microfluidic reactors and automated synthesis platforms .
化学反応の分析
Types of Reactions
(S)-3-(1-Methylpyrrolidin-2-yl)-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine core to a tetrahydropyridine structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyrrolidine or dihydropyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine compounds .
科学的研究の応用
(S)-3-(1-Methylpyrrolidin-2-yl)-1,4-dihydropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential as a calcium channel blocker and its effects on cardiovascular health.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-3-(1-Methylpyrrolidin-2-yl)-1,4-dihydropyridine involves its interaction with calcium channels in biological systems. The compound binds to specific sites on the calcium channels, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as vasodilation and reduced cardiac contractility .
類似化合物との比較
Similar Compounds
(S)-(1-Methylpyrrolidin-2-yl)methanol: A related compound with a similar pyrrolidine structure but different functional groups.
(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol: Another similar compound with variations in the pyrrolidine ring and additional functional groups.
Uniqueness
(S)-3-(1-Methylpyrrolidin-2-yl)-1,4-dihydropyridine is unique due to its specific dihydropyridine core, which imparts distinct chemical and biological properties. Its ability to act as a calcium channel blocker sets it apart from other similar compounds, making it valuable in medicinal chemistry and pharmacology .
特性
分子式 |
C10H16N2 |
|---|---|
分子量 |
164.25 g/mol |
IUPAC名 |
3-[(2S)-1-methylpyrrolidin-2-yl]-1,4-dihydropyridine |
InChI |
InChI=1S/C10H16N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,6,8,10-11H,3-5,7H2,1H3/t10-/m0/s1 |
InChIキー |
YKFPBHYPTBLDNN-JTQLQIEISA-N |
異性体SMILES |
CN1CCC[C@H]1C2=CNC=CC2 |
正規SMILES |
CN1CCCC1C2=CNC=CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12874481.png)
![4-[2-(Ethanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874483.png)



